1,2,4-Triazole-15N3

Übersicht

Beschreibung

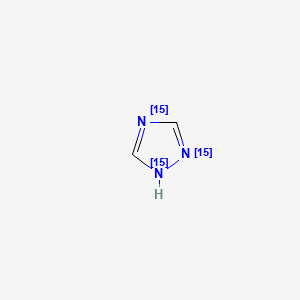

1,2,4-Triazole-15N3 is a nitrogen-rich heterocyclic compound that contains three nitrogen atoms within a five-membered ring. This compound is a labeled version of 1H-1,2,4-triazole, where the nitrogen atoms are isotopically enriched with nitrogen-15. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with formamide or its derivatives. One common method is the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to yield 1,2,4-triazole . Another approach involves the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields .

Industrial Production Methods

Industrial production of 1,2,4-triazoles often employs scalable and efficient synthetic routes. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is widely used for the synthesis of triazole derivatives. This method is favored for its high yield and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazoles undergo various chemical reactions, including:

Oxidation: Triazoles can be oxidized to form triazole N-oxides.

Reduction: Reduction of triazoles can yield dihydrotriazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. Numerous compounds exhibit significant activity against a range of pathogens. For instance, derivatives synthesized with propanoic acid moieties have shown promising anti-inflammatory and antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives demonstrated enhanced inhibitory activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Anticancer Properties

The anticancer potential of 1,2,4-triazole derivatives is noteworthy. A series of novel compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. Table 1 summarizes the IC50 values of selected 1,2,4-triazole derivatives against different cancer types:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HeLa (Cervical) | 3.5 |

| Compound C | A549 (Lung) | 7.2 |

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them viable candidates for further development as anticancer agents .

Antitubercular Activity

Recent studies have identified 1,2,4-triazole derivatives as potential anti-tuberculosis agents. A series of compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated that some derivatives possess significant inhibitory effects with IC50 values ranging from 8 to 12 µM .

Agricultural Applications

Fungicides

1,2,4-Triazole-15N3 and its derivatives are increasingly used in agriculture as fungicides. For example, mefentrifluconazole has been introduced in the European market as an effective fungicide against various fungal pathogens. The efficacy of these compounds can be attributed to their ability to inhibit fungal sterol biosynthesis .

Herbicides

In addition to fungicidal properties, certain triazole derivatives have shown herbicidal activity. Research indicates that these compounds can effectively suppress weed growth while being less harmful to crops compared to traditional herbicides .

Material Science Applications

Corrosion Inhibitors

The unique properties of 1,2,4-triazoles make them suitable candidates for use as corrosion inhibitors in metal protection applications. Studies have shown that these compounds can form protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments .

Polymer Science

In polymer science, triazole derivatives are utilized as additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices has demonstrated improved performance characteristics in various applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of 1,2,4-triazole derivatives and evaluated their anticancer activities against MCF-7 and HeLa cell lines. The findings indicated that specific substitutions on the triazole ring significantly influenced the cytotoxicity profiles of the compounds. The most potent derivative exhibited an IC50 value of 3.5 µM against HeLa cells .

Case Study 2: Agricultural Efficacy

In agricultural trials, mefentrifluconazole was tested against common fungal pathogens affecting crops. The results showed a reduction in disease incidence by over 80% compared to untreated controls, highlighting its potential for effective crop protection .

Wirkmechanismus

The mechanism of action of 1,2,4-triazoles involves their ability to form hydrogen bonds and interact with various molecular targets. For example, in medicinal chemistry, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The nitrogen atoms in the triazole ring play a crucial role in these interactions, enhancing the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole: Another isomer of triazole with a different arrangement of nitrogen atoms.

Tetrazole: Contains four nitrogen atoms in a five-membered ring.

Imidazole: A five-membered ring with two nitrogen atoms.

Uniqueness

1,2,4-Triazoles are unique due to their stability and versatility. They exhibit a wide range of biological activities and can form multiple hydrogen bonds, making them valuable in drug design and other applications .

Conclusion

1,2,4-Triazole-15N3 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important scaffold for the development of new materials and pharmaceuticals.

Biologische Aktivität

1,2,4-Triazole-15N3 is a nitrogen isotope-labeled derivative of 1,2,4-triazole, a five-membered heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole core is recognized for its incorporation into various pharmaceutical agents. Compounds derived from this scaffold exhibit a wide range of biological activities including:

- Antibacterial

- Antifungal

- Antiviral

- Anticancer

- Anti-inflammatory

These properties make 1,2,4-triazoles valuable in medicinal chemistry and drug development.

Synthesis and Characterization

This compound can be synthesized through various chemical methods involving azides and alkynes under copper-catalyzed conditions. The incorporation of the nitrogen isotope allows for advanced tracking in biological systems and enhances the understanding of its metabolic pathways.

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the antibacterial activity of several triazole derivatives using the agar disc-diffusion method. The results indicated that certain derivatives exhibited remarkable inhibition zones against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Triazole-15N3 | Staphylococcus aureus | 20 | 8 |

| Triazole-15N3 | Escherichia coli | 15 | 12 |

| Triazole-15N3 | Bacillus subtilis | 25 | 6 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. One study reported that derivatives showed promising cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values below 12 µM . Molecular docking studies suggest that these compounds may interact with aromatase enzymes, inhibiting their function and leading to reduced tumor growth.

Table 2: Cytotoxic Activity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole-15N3 | MCF-7 | <12 |

| Triazole-15N3 | HeLa | <10 |

| Triazole-15N3 | A549 | <15 |

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have also been documented. Studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, compounds containing specific substituents on the triazole ring were found to inhibit TNF-α production by up to 60% at optimal doses .

Case Studies

Several case studies have highlighted the therapeutic potential of 1,2,4-triazole derivatives:

- Study on Antimicrobial Resistance : A recent investigation focused on the efficacy of triazole derivatives against multidrug-resistant bacterial strains. The results indicated that modifications in the triazole structure enhanced antibacterial activity.

- Cancer Treatment : Another study assessed the anticancer effects of a series of triazole compounds on various cancer cell lines. The findings demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many derivatives act by inhibiting critical enzymes involved in cellular processes such as DNA synthesis and cell proliferation.

- Cytokine Modulation : Some compounds exhibit immunomodulatory effects by altering cytokine production in immune cells.

Eigenschaften

IUPAC Name |

(1,2,4-15N3)1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-FRSWOAELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N]C=[15N][15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745937 | |

| Record name | (~15~N_3_)-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-70-5 | |

| Record name | (~15~N_3_)-1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.